molecular formula C16H19NO3S B4652187 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

Cat. No. B4652187
M. Wt: 305.4 g/mol
InChI Key: DLDDQPWNFCVENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as MMB, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB belongs to the class of arylsulfonamide compounds, which have been found to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties.

Scientific Research Applications

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of antibacterial agents. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in cells, while histone deacetylase is involved in the regulation of gene expression. Inhibition of these enzymes by 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide could lead to the disruption of cellular processes that are essential for the survival and growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which are processes that are important for the spread of cancer. In bacteria, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to disrupt the cell membrane, leading to cell death. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments is its broad range of biological activities. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide exhibits anticancer, antibacterial, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One area of research could be the development of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide-based antibacterial agents. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to exhibit activity against a range of bacteria, making it a promising candidate for the development of new antibacterial drugs. Another area of research could be the study of the mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in cancer cells. Understanding how 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide induces cell cycle arrest and apoptosis could lead to the development of new cancer treatments. Additionally, the development of new formulations of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide that improve its solubility and reduce its cytotoxicity could expand its use in lab experiments.

properties

IUPAC Name

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-3-7-15(8-4-13)20-12-11-17-21(18,19)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDDQPWNFCVENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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